molecular formula C29H46O B12296267 17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12296267
M. Wt: 410.7 g/mol
InChI Key: IUJSEAGAJKMVBJ-UHFFFAOYSA-N
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Description

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound with the molecular formula C29H46O. It is a derivative of stigmasterol, a plant sterol found in various plant sources. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasta-4,25-dien-3-one can be synthesized from sitosterol through a series of chemical reactions. One method involves the direct hydroxylation of the sitosterol side chain using methyl (trifluoromethyl) dioxirane, followed by dehydration of the 25-hydroxylated compound with phosphorus oxychloride .

Industrial Production Methods

Industrial production of stigmasta-4,25-dien-3-one typically involves the extraction of sitosterol from plant sources, followed by chemical modification to obtain the desired compound. The process may include steps such as purification, hydroxylation, and dehydration under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Stigmasta-4,25-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC and KMnO4 are commonly used oxidizing agents.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Stigmasta-4,25-dien-3-one has several applications in scientific research:

Comparison with Similar Compounds

Stigmasta-4,25-dien-3-one can be compared with other similar compounds, such as:

  • Sitostenone (CAS#1058-61-3)
  • Stigmasta-4,22,25-trien-3-one (CAS#848669-09-0)
  • Stigmasta-4,22-dien-3-one (CAS#55722-32-2)
  • Stigmastadienone (CAS#20817-72-5)
  • Stigmasterol (CAS#83-48-7)
  • Beta-Sitosterol (CAS#83-46-5)
  • Sitosteryl palmitate (CAS#2308-85-2)
  • Stigmasta-5,8-dien-3-ol (CAS#570-72-9)
  • Alpha-Spinasterol (CAS#481-18-5)
  • Alpha-Spinasterol acetate (CAS#4651-46-1)
  • Alpha-Spinasterone (CAS#23455-44-9)

These compounds share structural similarities but differ in their functional groups and biological activities. Stigmasta-4,25-dien-3-one is unique due to its specific molecular structure and the resulting biological properties.

Properties

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3

InChI Key

IUJSEAGAJKMVBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C

Origin of Product

United States

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